molecular formula C10H15NO2 B14223348 2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol CAS No. 824933-85-9

2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol

Cat. No.: B14223348
CAS No.: 824933-85-9
M. Wt: 181.23 g/mol
InChI Key: JGBWLNZBMJRBGR-UHFFFAOYSA-N
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Description

2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol is an organic compound with a complex structure that includes an amino group, a phenol group, and an isopropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol typically involves multiple steps. One common method is the alkylation of 2-Amino-5-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The isopropyl ether group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-hydroxybenzyl alcohol
  • 2-Amino-5-methoxybenzyl alcohol
  • 2-Amino-5-ethoxybenzyl alcohol

Uniqueness

2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

824933-85-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-5-(propan-2-yloxymethyl)phenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,12H,6,11H2,1-2H3

InChI Key

JGBWLNZBMJRBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=C(C=C1)N)O

Origin of Product

United States

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